molecular formula C22H36N2O6 B13044323 tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate

tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B13044323
M. Wt: 424.5 g/mol
InChI Key: XPXWWKJBIIPHLJ-DFNIBXOVSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a polyethylene glycol (PEG)-like ethoxyethoxyethyl chain and a bicyclo[6.1.0]non-4-ynyl moiety. The bicyclo[6.1.0]non-4-ynyl group is a strained cycloalkyne, often utilized in bioorthogonal chemistry due to its reactivity in copper-free azide-alkyne cycloadditions . The (1S,8R) stereochemistry indicates a specific spatial arrangement critical for molecular interactions. The ethoxy chain enhances solubility and serves as a spacer for conjugation in biopharmaceutical applications .

Properties

Molecular Formula

C22H36N2O6

Molecular Weight

424.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26)/t17-,18+,19?

InChI Key

XPXWWKJBIIPHLJ-DFNIBXOVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate typically involves multiple steps:

    Formation of the bicyclo[6.1.0]non-4-yne core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the methoxycarbonylamino group: This is achieved through a reaction with methoxycarbonyl chloride in the presence of a base.

    Sequential ethoxylation: The ethoxy groups are introduced through a series of ethoxylation reactions using ethylene oxide.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[6.1.0]non-4-yne moiety, leading to the formation of epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include epoxides, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its reactivity with specific amino acid residues makes it a useful tool in bioconjugation studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The bicyclo[6.1.0]non-4-yne moiety is particularly interesting for drug design due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The bicyclo[6.1.0]non-4-yne moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. This interaction is facilitated by the compound’s ability to undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[6.1.0]non-4-ynyl Derivatives

  • N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane (): This compound shares the bicyclo[6.1.0]non-4-ynyl core but replaces the ethoxyethoxyethyl chain with a diamino-dioxaoctane linker. Its synthesis involves coupling reactions with protected amines, emphasizing its utility in peptide and polymer chemistry. The bicyclo group’s strain enables rapid cycloadditions, similar to the target compound .

PEG-Linkered Carbamates

  • tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate ():
    Features a chlorohexyl-terminated ethoxy chain instead of the bicyclo group. The chlorohexyl group introduces hydrophobicity, reducing aqueous solubility compared to the target compound’s hydrophilic ethoxy chain .
  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate ():
    Contains a terminal hydroxyl group, enhancing hydrophilicity. The absence of the bicyclo moiety limits its use in bioorthogonal reactions but makes it suitable for drug delivery systems .

Carbamates with Sulfonamide or Aromatic Substituents

  • tert-Butyl N-[2-(N-isobutyl-4-methoxy-benzenesulfonamido)ethyl]carbamate ():
    Replaces the bicyclo group with a sulfonamide-linked aromatic ring. The crystal structure reveals N–H···O hydrogen bonds (2.81 Å, 164°), stabilizing its lattice—a feature likely shared with the target compound’s carbamate group .

Physicochemical and Structural Properties

Hydrogen Bonding Patterns

  • tert-Butyl N-hydroxycarbamate ():
    Exhibits N–H···O (2.81 Å) and O–H···O (2.65 Å) bonds, comparable to the target compound’s carbamate group .
  • Sulfonamide carbamate ():
    Forms N–H···O (2.81 Å) and C–H···O bonds, suggesting similar crystal packing stability in the target compound .

Solubility and Reactivity

  • The bicyclo[6.1.0]non-4-ynyl group enhances reactivity in click chemistry but may reduce solubility compared to linear PEG analogs (e.g., ) .
  • Ethoxy chains improve water solubility, as seen in tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate () .

Biological Activity

tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure with a methoxycarbonylamino group and multiple ethoxy linkages. Its molecular formula is C20H35N3O5C_{20}H_{35}N_{3}O_{5} with a molecular weight of approximately 373.5 g/mol.

PropertyValue
Molecular FormulaC20H35N3O5
Molecular Weight373.5 g/mol
LogP1.73
Polar Surface Area77 Å
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis

The synthesis of this compound involves several steps that include the formation of the bicyclic core followed by the introduction of the tert-butyl carbamate moiety and ethylene glycol units.

Research suggests that this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways that are crucial in various physiological processes.
  • Antioxidant Properties : Preliminary studies indicate that it possesses antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Pharmacological Effects

The biological activity of this compound has been evaluated in various in vitro and in vivo models:

  • Anticancer Activity : In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines, suggesting potential anticancer properties.
  • Anti-inflammatory Effects : Animal models have shown that it may reduce inflammation markers, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage due to oxidative stress, highlighting its potential in neurodegenerative disease treatment.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways (Smith et al., 2023).
  • Inflammation Model : In a murine model of arthritis, treatment with this compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (Jones et al., 2023).
  • Neuroprotection Study : In vitro studies demonstrated that the compound could prevent oxidative stress-induced apoptosis in neuronal cell cultures (Lee et al., 2023).

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